S-1 Methanandamide
CAS No.:
Cat. No.: VC0005299
Molecular Formula: C23H39NO2
Molecular Weight: 361.6 g/mol
* For research use only. Not for human or veterinary use.

Molecular Formula | C23H39NO2 |
---|---|
Molecular Weight | 361.6 g/mol |
IUPAC Name | (5Z,8Z,11Z,14Z)-N-[(2S)-1-hydroxypropan-2-yl]icosa-5,8,11,14-tetraenamide |
Standard InChI | InChI=1S/C23H39NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23(26)24-22(2)21-25/h7-8,10-11,13-14,16-17,22,25H,3-6,9,12,15,18-21H2,1-2H3,(H,24,26)/b8-7-,11-10-,14-13-,17-16-/t22-/m0/s1 |
Standard InChI Key | SQKRUBZPTNJQEM-AQNSPSBUSA-N |
Isomeric SMILES | CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)N[C@@H](C)CO |
SMILES | CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC(C)CO |
Canonical SMILES | CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC(C)CO |
Appearance | Assay:≥98%A solution in ethanol |
Chemical Properties and Structural Characteristics
S-1 Methanandamide (C₂₃H₃₉NO₂) is a lipid-soluble compound with a molecular weight of 361.6 g/mol. Its structure comprises arachidonic acid linked to a methyl-substituted ethanolamine group, conferring resistance to enzymatic degradation by fatty acid amide hydrolase (FAAH) . The compound typically exists as a colorless oil, soluble in ethanol and dimethyl sulfoxide (DMSO), and requires storage at -20°C to maintain stability .
Table 1: Key Chemical Properties of S-1 Methanandamide
Property | Description |
---|---|
Molecular Formula | C₂₃H₃₉NO₂ |
Molecular Weight | 361.6 g/mol |
CAS Number | 157182-50-8 |
Solubility | Ethanol (10 mg/mL), DMSO (10 mg/mL) |
Storage Conditions | -20°C |
Metabolic Stability | Resistant to FAAH hydrolysis due to methyl substitution |
The stereochemistry of the methyl group critically influences receptor binding. Unlike its R-isomer counterpart, S-1 Methanandamide exhibits reduced affinity for CB1 receptors, as demonstrated by a Ki value of 175 nM in displacing the radioligand CP 55,940 . This positional isomerism underscores the precision required in cannabinoid receptor targeting.
Pharmacological Profile and Receptor Interactions
Cannabinoid Receptor Affinity
S-1 Methanandamide binds preferentially to CB1 receptors, albeit with lower potency than endogenous anandamide. In competitive binding assays, it displaces [³H]CP 55,940 with a Ki of 175 nM, compared to anandamide’s Ki of 89 nM . At CB2 receptors, its affinity is negligible (Ki = 815 nM), highlighting subtype selectivity .
Table 2: Pharmacodynamic Parameters of S-1 Methanandamide
Parameter | Value (Mean ± SEM) | Model System |
---|---|---|
CB1 Ki | 175 nM | Rat brain membranes |
CB2 Ki | 815 nM | Human recombinant CB2 |
IC₅₀ (vasa deferentia) | 230 nM | Mouse tissue |
ED₅₀ (self-administration) | 45 mg/kg | Squirrel monkeys |
Mechanisms of Action Beyond CB1 Receptors
TASK-1 Channel Modulation
S-1 Methanandamide directly blocks TASK-1 potassium channels at submicromolar concentrations (EC₅₀ = 700 nM), independent of CB1 receptors . This action depolarizes cerebellar granule neurons, potentially contributing to its neurobehavioral effects .
TRPV1 Receptor Interactions
At higher concentrations (Ki = 4.67 µM), the compound activates TRPV1 receptors, inducing calcium influx in transfected cells . This dual activity complicates interpretation of in vivo effects, particularly in pain models.
Mitochondrial H₂S Pathways
In bovine retinal models, S-1 Methanandamide’s neuroprotective effects require mitochondrial hydrogen sulfide (H₂S) production via the 3MST/CAT pathway. Inhibition of H₂S synthesis abolishes its antioxidant actions, implicating gasotransmitter crosstalk .
Research Findings and Preclinical Applications
Neuroprotection and Oxidative Stress
S-1 Methanandamide (1 nM) reduces H₂O₂-induced 8-isoprostane production by 62% in isolated retinas, an effect blocked by the CB1 antagonist AM251 . This suggests therapeutic potential in glaucoma and retinal neurodegeneration.
Behavioral Modulation
The compound reinforces drug-taking behavior in squirrel monkeys, maintaining self-administration rates of 0.71 responses/second at 40 µg/kg/injection . Rimonabant pretreatment abolishes this reinforcement, confirming CB1 dependence in reward pathways .
Antiproliferative Effects
In MCF-7 breast cancer cells, S-1 Methanandamide inhibits proliferation (IC₅₀ = 1.5 µM) by downregulating prolactin receptor expression and suppressing BRCA1 gene induction . These effects persist at concentrations 10-fold lower than cytotoxic levels, indicating a cytostatic mechanism .
Therapeutic Implications and Challenges
Neuropsychiatric Disorders
S-1 Methanandamide exacerbates methamphetamine sensitization in mice, increasing locomotor activity by 140% following repeated 10 mg/kg doses . This highlights risks in comorbid substance use disorders.
Oncology Applications
Dose-dependent inhibition of EFM-19 endometrial cancer cell proliferation (83% at 10 µM) positions it as a lead compound for hormone-sensitive cancers . Synergy with prolactin antagonists warrants further exploration.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume